(2R)-2-(2-phenylethyl)piperidine hydrochloride
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Overview
Description
(2R)-2-(2-phenylethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a 2-phenylethyl group at the second position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-phenylethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-phenylethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-(2-phenylethyl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-phenylethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2-phenylethyl)piperidine: The base form of the compound without the hydrochloride salt.
(2S)-2-(2-phenylethyl)piperidine hydrochloride: The stereoisomer with the opposite configuration at the second position.
N-phenethylpiperidine: A related compound with a different substitution pattern on the piperidine ring.
Uniqueness
(2R)-2-(2-phenylethyl)piperidine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain research applications where these properties are advantageous .
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
(2R)-2-(2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h1-3,6-7,13-14H,4-5,8-11H2;1H/t13-;/m1./s1 |
InChI Key |
LKRVIZWTPZPKQZ-BTQNPOSSSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)CCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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